molecular formula C21H25BrN4O B11657205 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide CAS No. 303103-95-9

2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide

Cat. No.: B11657205
CAS No.: 303103-95-9
M. Wt: 429.4 g/mol
InChI Key: YPKDBIJNKJARGQ-HAVVHWLPSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetohydrazide Formation: The acetohydrazide moiety is introduced by reacting acetic anhydride with hydrazine hydrate.

    Condensation Reaction: Finally, the benzylpiperazine and acetohydrazide intermediates are condensed with 3-bromobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to a hydrazine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with biological targets.

    Industrial Chemistry: It may find applications in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The piperazine ring may mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)acetohydrazide: Lacks the bromophenyl group, potentially altering its biological activity.

    N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide: Lacks the piperazine ring, which may reduce its ability to interact with certain biological targets.

Uniqueness

2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is unique due to the combination of the piperazine ring and the bromophenyl group, which may confer distinct biological properties and potential therapeutic applications.

Properties

CAS No.

303103-95-9

Molecular Formula

C21H25BrN4O

Molecular Weight

429.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O/c1-17(19-8-5-9-20(22)14-19)23-24-21(27)16-26-12-10-25(11-13-26)15-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-17+

InChI Key

YPKDBIJNKJARGQ-HAVVHWLPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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